molecular formula C16H14F3N3O2 B6428155 2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034394-34-6

2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B6428155
CAS No.: 2034394-34-6
M. Wt: 337.30 g/mol
InChI Key: AVPJRCWAPNPJDQ-UHFFFAOYSA-N
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Description

2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a pyrimidine ring, a fundamental heterocycle in nucleic acids and many bioactive molecules, linked to a pyrrolidine scaffold via an ether bond; the pyrrolidine nitrogen is further functionalized with a 2-(trifluoromethyl)benzoyl group . This molecular architecture is characteristic of compounds designed to modulate enzymatic activity, particularly protein kinases, which are critical targets in oncology and immunology research . The presence of the pyrrolidine and pyrimidine motifs is frequently found in kinase inhibitor scaffolds, suggesting potential utility in developing therapeutics for conditions such as non-small cell lung cancer (NSCLC) or in the inhibition of tropomyosin-related kinases (Trk) . The trifluoromethyl group is a common pharmacophore that often enhances a compound's metabolic stability, membrane permeability, and binding affinity through its electron-withdrawing and lipophilic properties. This product is intended for research purposes as a chemical reference standard, a building block for further synthetic elaboration, or a lead compound for in vitro biological screening. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

(3-pyrimidin-2-yloxypyrrolidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)13-5-2-1-4-12(13)14(23)22-9-6-11(10-22)24-15-20-7-3-8-21-15/h1-5,7-8,11H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPJRCWAPNPJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized through a cyclization reaction involving appropriate precursors. The trifluoromethylbenzoyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the pyrimidine ring is attached through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a pyrimidine precursor under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the field of medicinal chemistry, particularly for:

  • Antimicrobial Activity : Research indicates that derivatives with the pyrimidine structure can inhibit various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways critical for microbial survival.
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death. In vitro studies demonstrated a dose-dependent decrease in cell viability against several cancer cell lines, including breast and colon cancer cells.

Organic Synthesis

In organic synthesis, 2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine serves as:

  • Building Block : It is used as a precursor for synthesizing more complex molecules, enabling the development of novel compounds with enhanced biological activities.
  • Reagent : The compound can participate in various organic reactions, including nucleophilic substitutions and coupling reactions, contributing to the formation of diverse chemical entities.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating strong antimicrobial potential.

Study 2: Anticancer Activity

In another investigation, the anticancer properties were evaluated against several cancer cell lines. Results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The closest analogue in the provided evidence is 2-(5-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine (CAS: 1327529-06-5) . Below is a comparative analysis:

Property Target Compound Analogous Compound (CAS: 1327529-06-5)
Core Structure Pyrrolidine (5-membered ring) + ether linkage Azetidine (4-membered ring) + 1,2,4-oxadiazole
Molecular Formula Likely C₁₆H₁₄F₃N₃O₂ (inferred) C₁₇H₁₂F₃N₅O₂
Molecular Weight ~345.3 g/mol (estimated) 375.30 g/mol
Key Functional Groups Pyrimidine, trifluoromethylbenzoyl, ether oxygen Pyrimidine, trifluoromethylbenzoyl, oxadiazole
Potential Applications Hypothesized kinase inhibition or receptor binding Unspecified, but oxadiazole suggests bioactivity

Structural Implications

Ring Size and Flexibility: The pyrrolidine ring in the target compound offers greater conformational flexibility compared to the azetidine (4-membered) ring in the analogue. This may influence binding kinetics in biological targets.

Electronic and Lipophilic Profiles :

  • Both compounds share the trifluoromethylbenzoyl group, which imparts strong electron-withdrawing effects and high lipophilicity.
  • The pyrimidine core in both structures enables hydrogen bonding, but the oxadiazole in the analogue may introduce additional dipole interactions.

Synthetic Accessibility :

  • The target compound’s ether linkage may simplify synthesis compared to the oxadiazole ring, which typically requires cyclization under harsh conditions (e.g., nitrile oxide intermediates).

Biological Activity

The compound 2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and various bioassays that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F3N3O2C_{18}H_{17}F_3N_3O_2, with a molecular weight of approximately 365.34 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₁₇F₃N₃O₂
Molecular Weight365.34 g/mol
CAS Number2309732-76-9
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have demonstrated that trifluoromethyl pyrimidine derivatives exhibit significant anticancer properties. For instance, a study evaluated the anticancer activity of various derivatives, including our compound, against different cancer cell lines such as PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung). The results indicated that these compounds showed promising cytotoxic effects with IC50 values ranging from 5 µg/mL to 10 µg/mL, although they were less potent than established chemotherapeutics like doxorubicin .

Antifungal and Insecticidal Activities

In addition to anticancer properties, trifluoromethyl pyrimidines have been assessed for their antifungal and insecticidal activities. In vitro tests revealed that certain derivatives exhibited antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 90% at concentrations of 500 µg/mL. These results are comparable to the standard antifungal agent tebuconazole .

The proposed mechanism of action for these compounds involves the inhibition of key enzymes involved in cancer cell proliferation and fungal growth. Specifically, the compounds may target DNA synthesis pathways or disrupt cellular signaling mechanisms that promote survival in cancer cells and pathogens .

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/Effective Concentration
AnticancerPC3, K562, Hela, A5495 µg/mL
AntifungalBotrytis cinerea, S. sclerotiorum>90% inhibition at 500 µg/mL
InsecticidalSpodoptera frugiperda, Mythimna separataEffective at 500 µg/mL

Case Study 1: Synthesis and Evaluation of Trifluoromethyl Pyrimidines

A significant study synthesized several novel trifluoromethyl pyrimidine derivatives and evaluated their biological activities. The synthesized compounds were screened for anticancer and antifungal activities using established protocols. The study found that certain derivatives not only inhibited cell growth but also demonstrated selective toxicity towards cancer cells compared to normal cells .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship (SAR) of pyrimidine derivatives to identify key functional groups responsible for enhanced biological activity. This study concluded that modifications to the pyrimidine ring significantly affected both anticancer and antifungal efficacy, providing insights for future drug design .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients to reduce side products. Catalytic systems like Pd-mediated coupling or acid/base catalysts can enhance regioselectivity during benzoylation. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity . Monitor intermediates using TLC or LCMS to identify bottlenecks.

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm structural motifs (e.g., trifluoromethyl group at δ ~110–120 ppm in 19F^{19}F-NMR). For stereochemical analysis, employ 2D techniques like NOESY or COSY .
  • HPLC/LCMS : Validate purity (>95%) with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) and monitor molecular ions via ESI-MS .
  • X-ray crystallography : Resolve ambiguous stereochemistry in pyrrolidine or pyrimidine moieties .

Advanced Research Questions

Q. How can conflicting NMR data during derivative characterization be resolved?

  • Methodological Answer : Discrepancies in proton splitting or chemical shifts often arise from dynamic effects (e.g., hindered rotation in benzoyl groups) or tautomerism. Use variable-temperature NMR to identify conformational equilibria. Isotopic labeling (2H^2H, 15N^{15}N) or 2D heteronuclear experiments (HSQC, HMBC) clarifies connectivity . For fluorine-containing derivatives, 19F^{19}F-1H^1H HOESY detects spatial interactions with proximal protons .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with varied substituents on the pyrrolidine (e.g., methyl vs. trifluoromethyl) or pyrimidine rings (e.g., methoxy vs. amino groups) to assess steric/electronic effects .
  • Computational modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding affinities for targets like kinases or GPCRs. Validate with mutagenesis or SPR assays .
  • Biological testing : Prioritize in vitro assays (IC50_{50} determination) over cell-based screens to isolate direct target effects .

Q. How can solubility limitations in biological assays be addressed?

  • Methodological Answer :

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance aqueous solubility without disrupting assay integrity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the pyrimidine ring to improve bioavailability .
  • Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles for sustained release in cellular models .

Q. How to resolve discrepancies in kinase inhibition data across independent studies?

  • Methodological Answer : Variability may stem from assay conditions (ATP concentration, enzyme isoform). Standardize protocols:

  • Use recombinant kinases (e.g., EGFR T790M/L858R) at fixed ATP levels (e.g., 1 mM) .
  • Include positive controls (e.g., gefitinib for EGFR) and quantify inhibition via fluorescence polarization or ADP-Glo™ assays .
  • Perform statistical meta-analysis to identify outlier datasets .

Q. What methods validate target engagement in cellular models?

  • Methodological Answer :

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein upon compound binding using Western blot or MS .
  • Pull-down assays : Functionalize the compound with biotin or photoaffinity tags to isolate target complexes for proteomic analysis .
  • CRISPR knockouts : Ablate putative targets to confirm loss of compound efficacy .

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